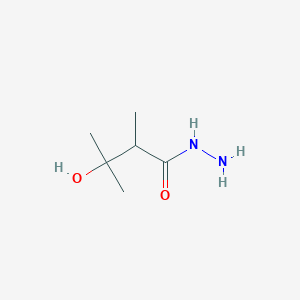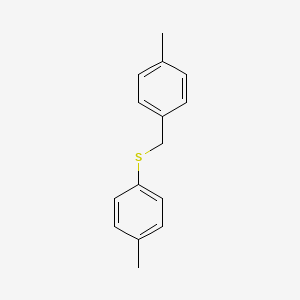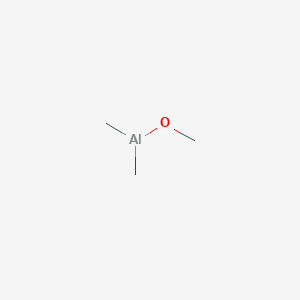
Propanoic acid, 2,2-dimethyl-, pentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2,2-dimethyl-, pentyl ester is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . It is also known by other names such as 2,2-Dimethylpropionic acid, pentyl ester . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Méthodes De Préparation
The synthesis of propanoic acid, 2,2-dimethyl-, pentyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with pentanol. This reaction is catalyzed by an acid, commonly concentrated sulfuric acid . The general reaction can be represented as follows:
2,2-Dimethylpropanoic acid+PentanolH2SO4Propanoic acid, 2,2-dimethyl-, pentyl ester+Water
In industrial settings, the production of esters like this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Propanoic acid, 2,2-dimethyl-, pentyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2,2-dimethylpropanoic acid and pentanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., LiAlH4) .
Applications De Recherche Scientifique
Propanoic acid, 2,2-dimethyl-, pentyl ester has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Esters like this compound are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore the potential therapeutic uses of esters in drug delivery and formulation.
Industry: This compound is used in the manufacture of fragrances, flavors, and plasticizers.
Mécanisme D'action
The mechanism of action of propanoic acid, 2,2-dimethyl-, pentyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .
Comparaison Avec Des Composés Similaires
Propanoic acid, 2,2-dimethyl-, pentyl ester can be compared with other similar esters, such as:
Propanoic acid, pentyl ester: This compound has a similar structure but lacks the two methyl groups on the propanoic acid moiety.
Propanoic acid, 2-methyl-, pentyl ester: This ester has one methyl group on the propanoic acid moiety.
Propanoic acid, 2-hydroxy-, pentyl ester: This compound has a hydroxyl group on the propanoic acid moiety.
The presence of the two methyl groups in this compound makes it more sterically hindered compared to its analogs, which can influence its reactivity and physical properties .
Propriétés
Numéro CAS |
2313-68-0 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
pentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-7-8-12-9(11)10(2,3)4/h5-8H2,1-4H3 |
Clé InChI |
IOTAYCLTDJEUCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


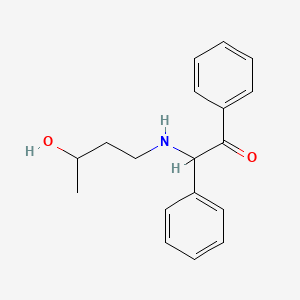
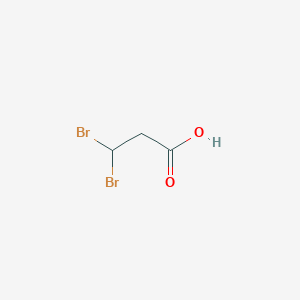

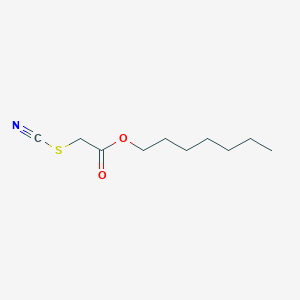

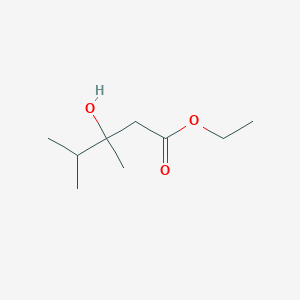
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)
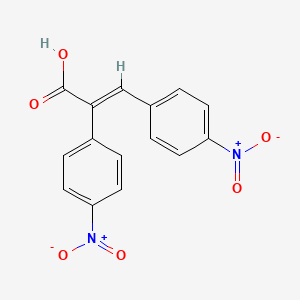
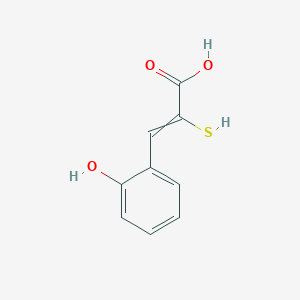
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)

